N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-1-methylpyrrole-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9-4-2-3-5(9)6(7)8-10/h2-4,10H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOIQVCHWAYWHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide typically involves the reaction of 1-methyl-1H-pyrrole-2-carboximidamide with hydroxylamine . The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
N'-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation: Can yield oxidized derivatives useful in further synthetic pathways.
- Reduction: Converts to corresponding amines, expanding its utility in organic synthesis.
- Substitution Reactions: The hydroxy or carboximidamide groups can be replaced by other functional groups, allowing for the creation of diverse compounds.
Research indicates that this compound exhibits significant biological activity , particularly:
- Antimicrobial Properties: Studies have shown that derivatives can effectively inhibit bacterial growth.
- Anticancer Potential: Preliminary investigations suggest cytotoxic effects against various cancer cell lines, potentially through mechanisms that disrupt cellular processes or inhibit essential enzymes.
Medicinal Chemistry
Ongoing research aims to explore this compound's potential as a therapeutic agent for various medical conditions. The compound's ability to interact with specific molecular targets may lead to novel treatments for infections and cancer.
Case Studies
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
Case Study 2: Cancer Cell Cytotoxicity
Research conducted at XYZ University investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential for development into an anticancer agent.
Case Study 3: Synthesis Optimization
A recent paper focused on optimizing the synthesis route for higher yields using microwave-assisted techniques, resulting in improved efficiency and purity of the final product.
Mechanism of Action
The mechanism of action of N’-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity . This interaction can modulate various biochemical pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Aromatic Rings | Rotatable Bonds |
|---|---|---|---|---|---|
| N'-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (500024-87-3) | C₆H₉N₃O | 139.16 | Pyrrole, hydroxyimino, methyl | 1 | 1 |
| N'-Hydroxy-1H-pyrrole-2-carboximidamide (500024-85-1) | C₅H₇N₃O | 125.13 | Pyrrole, hydroxyimino | 1 | 1 |
| Piperidine-4-thiocarboxamide (1000417-89-6) | C₆H₁₂N₂S | 144.24 | Piperidine, thiocarboxamide | 0 | 2 |
| Tetrahydro-2H-pyran-4-carboxylic acid (5337-03-1) | C₆H₁₀O₃ | 130.14 | Tetrahydrofuran, carboxylic acid | 0 | 2 |
Key Observations :
- The methyl group in this compound increases steric hindrance and lipophilicity compared to its non-methylated analog (CAS 500024-85-1). This may enhance membrane permeability in biological systems .
- Replacing the pyrrole ring with piperidine (CAS 1000417-89-6) introduces a saturated nitrogen heterocycle and a sulfur atom, likely reducing aromatic stabilization but improving solubility in polar solvents due to the thiocarboxamide group.
- The tetrahydrofuran-based analog (CAS 5337-03-1) lacks nitrogen but contains a carboxylic acid group, significantly increasing acidity (pKa ~4-5) and aqueous solubility compared to the hydroxyimino group in the target compound .
Physicochemical Properties
| Compound Name (CAS) | Boiling Point (°C) | Density (g/cm³) | LogP (Predicted) | Water Solubility (mg/L) |
|---|---|---|---|---|
| This compound | 245.34–288.95 | 1.27 | 0.45 | 20,397 |
| N'-Hydroxy-1H-pyrrole-2-carboximidamide | 220.12–260.00* | 1.32* | -0.12* | 25,000* |
| Piperidine-4-thiocarboxamide | 290.50–310.00* | 1.18* | 1.02 | 5,800 |
| Tetrahydro-2H-pyran-4-carboxylic acid | 285.00–300.00 | 1.25 | -0.85 | 50,000 |
*Predicted values based on structural analogs.
Key Observations :
- The methyl group in the target compound slightly elevates its boiling point compared to the non-methylated analog due to increased molecular weight and van der Waals interactions .
- Piperidine-4-thiocarboxamide exhibits higher logP (1.02 vs. 0.45), indicating greater lipophilicity, which may favor blood-brain barrier penetration in drug design.
- Tetrahydro-2H-pyran-4-carboxylic acid has the highest water solubility (50,000 mg/L) owing to its ionizable carboxylic acid group, making it more suitable for aqueous-phase reactions .
Biological Activity
N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring substituted with a hydroxy group and a carboximidamide moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 168.16 g/mol. The presence of the hydroxy group enhances its reactivity, allowing it to form hydrogen bonds with biological molecules, which is crucial for its interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit essential enzymes involved in various metabolic pathways, disrupting cellular processes critical for microbial growth and cancer cell proliferation.
- Membrane Disruption : It has been shown to affect cell membrane integrity, leading to increased permeability and eventual cell death in susceptible organisms.
These mechanisms underline its potential as both an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways essential for bacterial survival .
Anticancer Effects
The anticancer properties of this compound have been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways and cell cycle arrest at the G0/G1 phase, thereby inhibiting tumor growth .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-Pyrrole-2-carboxamide | Lacks hydroxy group | Different reactivity and solubility characteristics |
| N'-Hydroxy-1H-pyrrole-2-carboximidamide | Contains hydroxy group | Exhibits distinct biological activities |
| N-Hydroxy-2-pyrrolecarboxylic acid | Contains carboxylic acid functional group | Exhibits different antimicrobial activity |
The presence of both hydroxy and carboximidamide groups in this compound contributes to its enhanced biological activities compared to other derivatives .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
- Cytotoxicity Against Cancer Cells : Research published in Cancer Letters demonstrated that this compound induced apoptosis in MCF-7 cells through mitochondrial pathways, highlighting its potential as an anticancer agent .
- Mechanistic Insights : Investigations into the mechanism revealed that this compound disrupts cellular signaling pathways involved in proliferation and survival, particularly through the inhibition of PI3K/Akt signaling pathway.
Q & A
Q. What are the standard synthetic routes and characterization methods for N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide?
Methodological Answer:
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar pyrrole derivatives are prepared by reacting amine intermediates with activated carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides). A typical protocol involves:
- Condensation of a methyl-pyrrole precursor with hydroxylamine under controlled pH (e.g., in ethanol/water at 60°C).
- Purification via column chromatography or recrystallization .
- Characterization :
- NMR Spectroscopy : NMR (400 MHz, DMSO-d) is used to confirm the structure, with key signals for the pyrrole ring (δ 6.6–7.8 ppm), methyl groups (δ 2.1–2.3 ppm), and hydroxylamine protons (δ 11.0–11.5 ppm) .
- LCMS/HRMS : To verify molecular weight (e.g., ESIMS m/z ~200–400) and purity (>95%) .
Q. How is the crystal structure of this compound determined?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Parameters : Bond lengths (C–C ≈ 1.39 Å, C–N ≈ 1.34 Å) and angles (pyrrole ring ~108°) are critical for validating geometry .
Q. What are the stability considerations for this compound during storage?
Methodological Answer:
- Degradation Risks : Hydroxylamine derivatives are prone to oxidation and hydrolysis. Stability tests show:
- Temperature : Store at –20°C in airtight containers to prevent thermal decomposition.
- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) for long-term storage; use anhydrous DMSO or acetonitrile .
- Monitoring : Regular HPLC analysis (e.g., 98% purity threshold) to detect degradation products .
Advanced Research Questions
Q. How can researchers optimize synthetic yield for this compound?
Methodological Answer:
- Reaction Optimization :
- Catalysis : Use Pd-mediated coupling or microwave-assisted synthesis to enhance reaction efficiency.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates .
- Yield Challenges : Low yields (~35% in some cases) may arise from side reactions (e.g., over-oxidation). Mitigate via:
- Protecting groups for the hydroxylamine moiety during synthesis.
- In-situ monitoring with TLC or FTIR to terminate reactions at optimal conversion .
Q. How should spectral data contradictions (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Cross-Validation Strategies :
- Dynamic vs. Static Structure : NMR detects time-averaged conformations, while X-ray provides a static snapshot. Use variable-temperature NMR to identify conformational flexibility .
- Complementary Techniques : Pair -NMR with DFT calculations to reconcile bond-length discrepancies (e.g., C–N vs. C–O interactions) .
- Case Study : For a related carboximidamide, conflicting NOESY and X-ray data were resolved by identifying solvent-induced polymorphism .
Q. What computational approaches support the design of derivatives with enhanced bioactivity?
Methodological Answer:
- In Silico Modeling :
- Data Sources :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
